Benzonitrile, 4-[[(2-methylpropyl)amino]methyl]-
Overview
Description
Benzonitrile, 4-[[(2-methylpropyl)amino]methyl]-: is an organic compound with the molecular formula C12H16N2 It is a derivative of benzonitrile, where the nitrile group is attached to a benzene ring substituted with a 4-[(2-methylpropyl)amino]methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 4-[[(2-methylpropyl)amino]methyl]- typically involves the following steps:
Starting Materials: The synthesis begins with benzonitrile and 2-methylpropylamine.
Reaction: The reaction involves the nucleophilic substitution of the benzonitrile with 2-methylpropylamine in the presence of a suitable catalyst.
Conditions: The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol. The temperature is maintained around 60-80°C for several hours to ensure complete reaction.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of Benzonitrile, 4-[[(2-methylpropyl)amino]methyl]- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzonitrile, 4-[[(2-methylpropyl)amino]methyl]- can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: It can participate in various substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are typically used.
Substitution: Reagents like halogens (Cl, Br) or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction could produce primary or secondary amines.
Scientific Research Applications
Benzonitrile, 4-[[(2-methylpropyl)amino]methyl]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Benzonitrile, 4-[[(2-methylpropyl)amino]methyl]- exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The nitrile group can also participate in various chemical reactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: The parent compound, lacking the 4-[(2-methylpropyl)amino]methyl substitution.
4-Aminobenzonitrile: Similar structure but with an amino group directly attached to the benzene ring.
4-(Dimethylamino)benzonitrile: Contains a dimethylamino group instead of the 2-methylpropylamino group.
Uniqueness
Benzonitrile, 4-[[(2-methylpropyl)amino]methyl]- is unique due to the presence of the 4-[(2-methylpropyl)amino]methyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-[(2-methylpropylamino)methyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-10(2)8-14-9-12-5-3-11(7-13)4-6-12/h3-6,10,14H,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCMXJYQSOOYOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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